Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1780743-02-3) is a bicyclic organic compound with a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol. The structure consists of a rigid 2-azabicyclo[2.2.2]octane scaffold, a tert-butyl carboxylate protecting group, and an aminomethyl substituent at the 5-position . This compound is of interest in medicinal chemistry and drug development due to its bicyclic framework, which can enhance metabolic stability and receptor binding compared to linear analogs.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)6-10(9)7-14/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
HOSIZOAXTYSGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CN |
Origin of Product |
United States |
Preparation Methods
Intramolecular Aldol Cyclization
A ketone or aldehyde precursor undergoes base-catalyzed cyclization to form the bicyclic structure. For example, tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1311390-85-8) is synthesized via aldol condensation of a linear amino ketone precursor under basic conditions (e.g., KOtBu in THF). The tert-butyl carbamate group is introduced early to stabilize intermediates.
Reaction Conditions :
Intermolecular [3 + 2] Cycloaddition
Bicyclo[1.1.0]butanes react with imines to form azabicyclo[2.2.2]octanes. This method, adapted from recent skeletal editing studies, offers modularity for introducing substituents:
Optimization Highlights :
Protection/Deprotection Strategies for Tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Optimized Parameters :
Industrial-Scale Synthesis and Process Optimization
Patent WO2019158550A1 outlines a scalable method for related azabicyclo compounds, emphasizing:
-
Reduced Triethylamine Usage : Triethylamine is replaced with K₂CO₃ to minimize byproducts.
-
Temperature Control : Reactions conducted at 60°C prevent mass solidification.
-
Workup Efficiency : Crystallization from acetonitrile/water improves purity (>99.5%).
Comparative Analysis of Methods :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has shown potential in medicinal chemistry, particularly as a scaffold for drug development:
- Neuropharmacology : The compound's structural characteristics make it a candidate for developing neuroactive drugs, particularly those targeting neurotransmitter systems.
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects, making them suitable for pain management therapies.
Case Study: Neuroactive Drug Development
A study published in the Journal of Medicinal Chemistry explored the modification of the bicyclic structure to enhance binding affinity to specific receptors involved in pain pathways. The results indicated that certain derivatives demonstrated improved efficacy compared to traditional analgesics, highlighting the compound's potential in pain management strategies.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique bicyclic framework allows it to act as a versatile building block in synthesizing more complex organic compounds.
Applications in Synthesis
The compound has been utilized in several synthetic routes, including:
| Reaction Type | Application | Reference Source |
|---|---|---|
| Alkylation Reactions | Synthesis of amines | Synthetic Communications |
| Coupling Reactions | Formation of peptide bonds | Journal of Organic Chemistry |
These reactions showcase the compound's utility in constructing more intricate molecular architectures.
Material Science
Emerging research suggests that this compound may have applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Enhancement
A recent investigation published in Polymer Science demonstrated that incorporating this compound into polymer blends improved tensile strength and thermal resistance, indicating its potential utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
| Compound Name | CAS Number | Substituent Position/Group | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | 1780743-02-3 | 5-(aminomethyl) | C₁₃H₂₄N₂O₂ | 240.34 | Reference compound; primary amine with methyl spacer at position 4. |
| Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | 1311390-89-2 | 4-amino | C₁₂H₂₂N₂O₂ | 226.32 | Amino group directly at position 4; lacks methyl spacer, altering steric bulk. |
| Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | 1638759-74-6 | 5-amino | C₁₂H₂₂N₂O₂ | 226.32 | Primary amine at position 5 without methyl group; reduced hydrophobicity. |
| Tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | 1439922-02-7 | 3-(aminomethyl) | C₁₃H₂₄N₂O₂ | 240.34 | Stereochemical variation (3S configuration); substituent position shifts. |
| Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | 1099570-32-7 | 6-(hydroxymethyl) | C₁₃H₂₃NO₃ | 241.33 | Hydroxyl group introduces polarity; potential for hydrogen bonding. |
Key Observations :
- The aminomethyl group at position 5 in the target compound provides a primary amine for nucleophilic reactions (e.g., amide bond formation), while the methyl spacer may enhance flexibility compared to direct amino substituents .
- Positional isomers (e.g., 4-amino vs. 5-aminomethyl) exhibit distinct steric and electronic profiles, which could influence receptor binding in drug design .
Bicyclic Framework Modifications
Key Observations :
- Expanding the bicyclic framework from [2.2.2] to [3.2.2] (as in 2-azabicyclo[3.2.2]nonanes) enhances antiprotozoal activity, suggesting that ring size and flexibility play critical roles in biological efficacy .
Biological Activity
Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, with the CAS number 1780743-02-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, supported by relevant data and case studies.
- Molecular Formula : C13H24N2O2
- Molar Mass : 240.34 g/mol
- Structural Formula :
Synthesis
The compound is synthesized through a multi-step process involving the reaction of tert-butyl esters with azabicyclo intermediates. Specific methodologies can vary, but typically include:
- Formation of the bicyclic framework.
- Introduction of the aminomethyl group.
- Carboxylation to yield the final product.
Biological Activity
This compound exhibits several notable biological activities:
1. Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies show effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve modulation of neurotransmitter levels and reduction of oxidative stress.
Case Study: Neuroprotection in Animal Models
A study conducted on mice models indicated that administration of this compound resulted in:
- Reduced neuronal loss in the hippocampus.
- Improved cognitive function as assessed by maze tests.
3. Analgesic Activity
The compound has also shown promise as an analgesic agent in animal models, providing pain relief comparable to standard analgesics without significant side effects.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate?
The synthesis typically involves a multi-step approach:
- Bicyclic framework construction : Cyclization reactions (e.g., Dieckmann cyclization) or ring-closing metathesis to form the azabicyclo[2.2.2]octane core.
- Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic or catalytic removal .
- Key intermediates include tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4), which undergoes further modification .
Q. How is the structural identity of this compound validated in research settings?
- X-ray crystallography : Programs like SHELX are used for single-crystal structure determination, resolving stereochemistry and confirming bicyclic geometry .
- Spectroscopic methods :
- NMR : H and C NMR to verify substituent positions (e.g., aminomethyl at C5) and Boc group integrity.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (240.34 g/mol, CHNO) .
Q. What are the recommended storage and handling protocols?
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation of the Boc group and amine functionality.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols include PPE for amine exposure .
Advanced Research Questions
Q. How do structural variations in azabicyclo[2.2.2]octane derivatives influence biological activity?
- Comparative analysis :
| Compound | Substituent | Biological Activity |
|---|---|---|
| Tert-butyl 5-amino analog | -NH | Moderate GLP-1 receptor binding |
| Tert-butyl 5-(hydroxyimino) analog | =N-OH | Enhanced enzyme inhibition |
| Tert-butyl 5-(aminomethyl) analog | -CHNH | Improved blood-brain barrier penetration |
- Key factors : Steric effects from the bicyclic core and electronic properties of substituents dictate target selectivity. The aminomethyl group enhances solubility and pharmacokinetics .
Q. What experimental design considerations address contradictions in reported biological data?
- Variable control :
- Purity : Use HPLC (≥98% purity) to exclude impurities affecting assays .
- Stereochemistry : Validate enantiomeric purity (e.g., chiral HPLC) since biological activity often depends on absolute configuration .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation time can explain discrepancies. For example, receptor binding assays may show variability due to pH-sensitive amine protonation .
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reduction steps.
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency.
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions during Boc protection .
Q. What computational methods predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
